

A Technical Guide to the Photophysical Properties of Rhodamine 800

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Compound of Interest

Compound Name: Rhodamine 800

Cat. No.: B170763

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Introduction

Rhodamine 800 (Rh800) is a near-infrared (NIR) fluorescent dye belonging to the xanthene family.[1][2] Its absorption and emission spectra in the red to NIR region make it particularly valuable for biological applications, as it helps to minimize interference from the natural autofluorescence of biological samples.[3][4] This property, combined with its use as a laser dye, makes **Rhodamine 800** a significant tool in various research fields, including fluorescence microscopy, flow cytometry, and diagnostics.[5] This guide provides an in-depth overview of its core photophysical properties, the experimental protocols used for their determination, and a generalized workflow for its application.

Core Photophysical Properties

The photophysical characteristics of **Rhodamine 800**, such as its absorption and emission maxima, fluorescence lifetime, and quantum yield, are highly dependent on its solvent environment. The quantitative data gathered from various studies are summarized below for easy comparison.

Table 1: General Photophysical Data for **Rhodamine 800**

Property	Value	Solvent	Source
Absorption Maximum (λ_{abs})	682 nm	Ethanol	
681 nm	-		
683 nm	Acetone		
696 nm	DMSO		
Emission Maximum (λ_{em})	704 nm	-	
703 nm	-		
700 nm	Ethanol		
Molar Absorptivity (ϵ)	113,000 M ⁻¹ cm ⁻¹	Ethanol	

Table 2: Solvent-Dependent Fluorescence Lifetime and Quantum Yield of **Rhodamine 800**

Solvent/Medium	Fluorescence Lifetime (τ)	Quantum Yield (Φ_f)	Source
Ethanol	-	0.25	
Phosphate-Buffered Saline (PBS)	0.68 ns (single exponential)	-	
Human Plasma	1.90 ns (mean, multi-exponential)	-	
Whole Blood	1.86 ns (mean)	-	
Albumin Solution	1.80 ns (mean, multi-exponential)	-	

The fluorescence intensity of **Rhodamine 800** is known to decrease significantly when the solvent is changed from an organic solvent like acetone to water. The increase in fluorescence lifetime when moving from a simple buffer like PBS to complex biological media such as plasma or blood suggests that the dye binds to proteins like albumin.

Experimental Protocols

The determination of **Rhodamine 800**'s photophysical properties involves several key spectroscopic techniques. The methodologies for these are detailed below.

Absorption and Emission Spectroscopy

This protocol is fundamental for determining the absorption and emission maxima (λ_{max}) of a fluorophore.

- Objective: To measure the wavelengths at which **Rhodamine 800** maximally absorbs and emits light.
- Instrumentation: A UV-Visible spectrophotometer for absorbance and a spectrofluorometer for emission.
- Methodology:
 - Sample Preparation: Prepare a stock solution of **Rhodamine 800** by dissolving it in a high-purity solvent (e.g., ethanol, DMSO). Dilute this stock solution to a working concentration, typically in the micromolar range, ensuring the absorbance at the peak wavelength is within the linear range of the instrument (usually < 0.1) to avoid inner filter effects.
 - Absorption Spectrum Measurement: Place the diluted sample in a quartz cuvette. Scan a range of wavelengths (e.g., 500-800 nm) using the spectrophotometer to find the wavelength of maximum absorbance.
 - Emission Spectrum Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (e.g., 682 nm). Record the fluorescence emission over a longer wavelength range (e.g., 690-850 nm) to determine the emission peak.

Fluorescence Quantum Yield (Φ_f) Determination

The quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.

- Objective: To determine the fluorescence quantum yield of **Rhodamine 800** relative to a known standard.
- Instrumentation: Spectrofluorometer and UV-Visible spectrophotometer.
- Methodology (Relative Method):
 - Standard Selection: Choose a stable reference dye with a well-documented quantum yield and spectral overlap with **Rhodamine 800**. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet are often used.
 - Absorbance Matching: Prepare solutions of both the **Rhodamine 800** sample and the standard in the same solvent. Adjust their concentrations so that their absorbances are closely matched (typically < 0.1) at the chosen excitation wavelength.
 - Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
 - Calculation: The quantum yield is calculated using the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- Φ is the quantum yield.
 - I is the integrated fluorescence intensity.
 - A is the absorbance at the excitation wavelength.
 - n is the refractive index of the solvent.
- Absolute Method: Alternatively, an absolute method using an integrating sphere can be employed. This technique directly measures all photons emitted by the sample, providing a direct calculation of the quantum yield without the need for a reference standard.

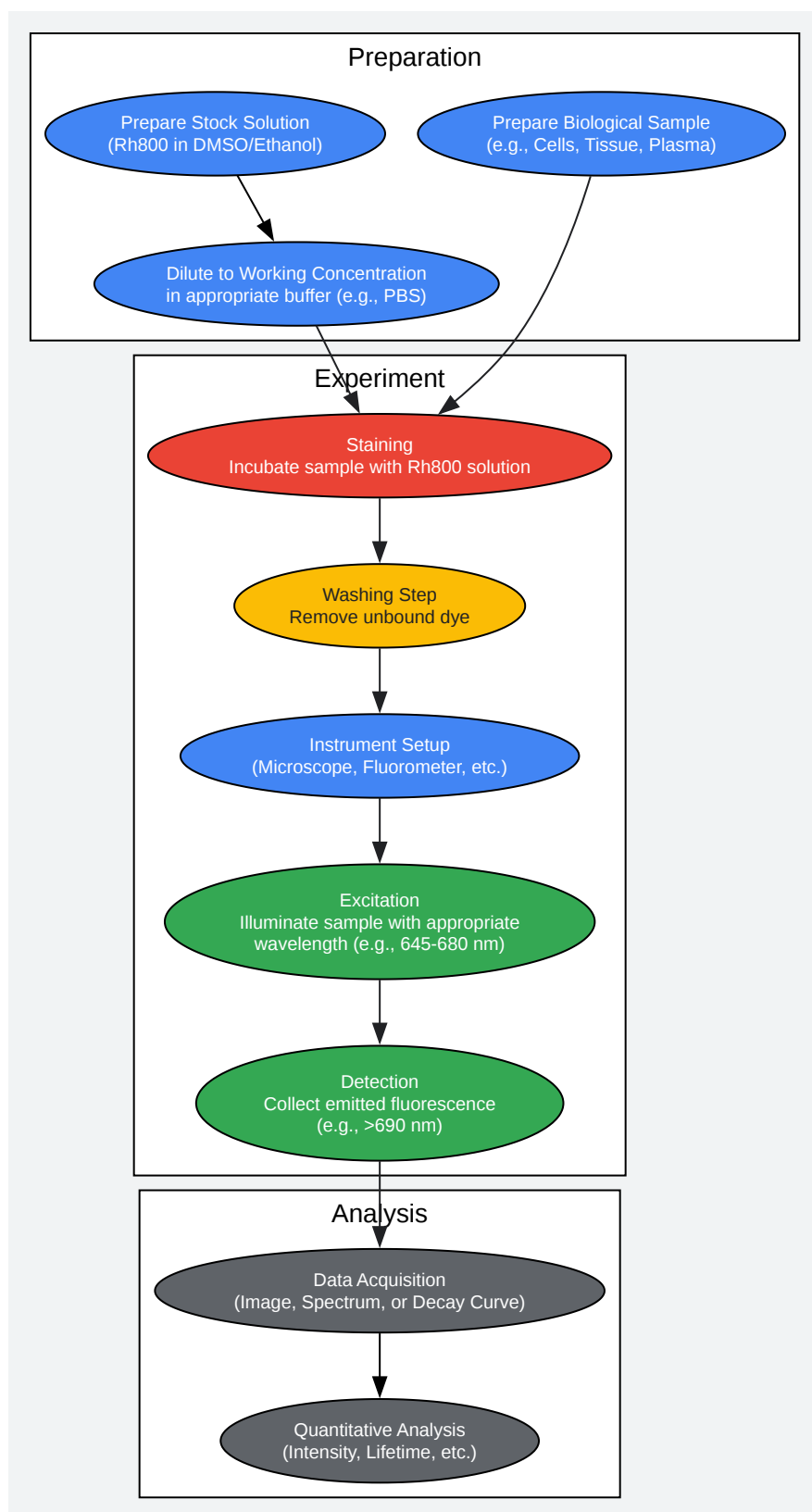
Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.

- Objective: To measure the decay kinetics of **Rhodamine 800**'s fluorescence.
- Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.
- Methodology (TCSPC):
 - Instrumentation Setup: A TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode) tuned to the excitation wavelength of **Rhodamine 800**, a sensitive single-photon detector, and timing electronics.
 - Data Acquisition: The sample is excited by the laser pulses. The detector records the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times.
 - Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential model to extract the fluorescence lifetime(s). For instance, the decay of **Rhodamine 800** in PBS is fitted to a single exponential, while in plasma, a multi-exponential model is required to account for different binding states.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for a typical fluorescence-based experiment using **Rhodamine 800**, from initial sample preparation to final data analysis.



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General workflow for fluorescence analysis using **Rhodamine 800**.

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